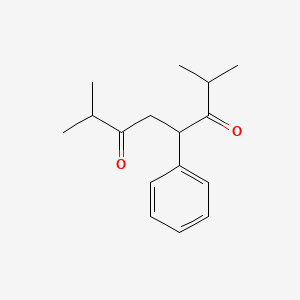
2,7-Dimethyl-4-phenyloctane-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-4-phenyloctane-3,6-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-phenyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a diketone precursor with a phenyl-substituted alkyl halide under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2,7-Dimethyl-4-phenyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2,7-Dimethyl-4-phenyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,7-Dimethyl-4-phenyloctane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-4-phenyloctane-3,6-dione: Similar structure but different substitution pattern.
2,7-Dimethyl-4-phenylhexane-3,6-dione: Shorter carbon chain.
2,7-Dimethyl-4-phenylheptane-3,6-dione: Intermediate carbon chain length.
特性
CAS番号 |
583887-41-6 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2,7-dimethyl-4-phenyloctane-3,6-dione |
InChI |
InChI=1S/C16H22O2/c1-11(2)15(17)10-14(16(18)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChIキー |
LUOHSQPCKZUFSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
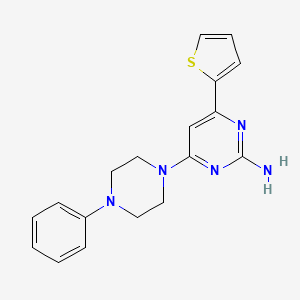
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)

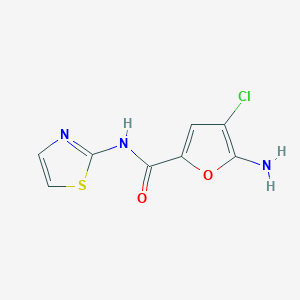
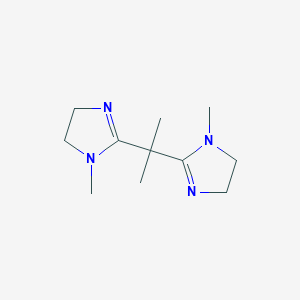
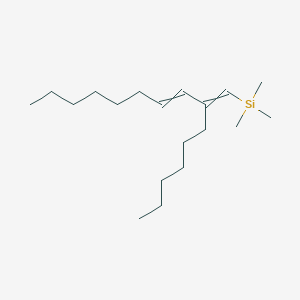
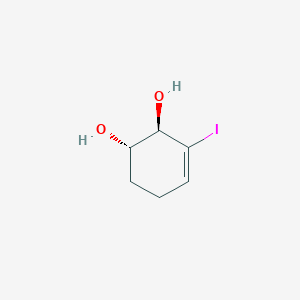
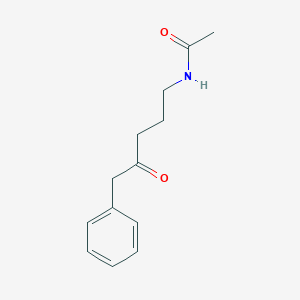
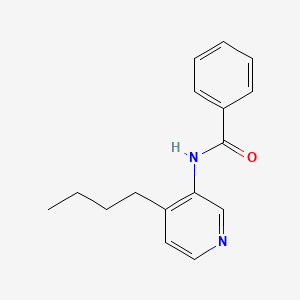
![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
